molecular formula C16H25BO3 B1421303 2-[3-(4-Methoxyphenyl)propyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1073371-72-8

2-[3-(4-Methoxyphenyl)propyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1421303
M. Wt: 276.2 g/mol
InChI Key: ZJNJYHQBUIHZLN-UHFFFAOYSA-N
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Description

Compounds with methoxyphenyl groups are often used in the synthesis of various pharmaceuticals and other organic compounds due to their chemical properties . They can be part of larger molecules with complex structures .


Synthesis Analysis

The synthesis of similar compounds often involves multiple steps, including nitration, conversion from the nitro group to an amine, and bromination . The exact synthesis process can vary depending on the specific compound and the desired end product .


Molecular Structure Analysis

Methoxyphenyl compounds often have complex molecular structures. For example, a compound with a similar structure, “3-(4-Methoxyphenyl)propanal”, has a molecular formula of C10H12O2 . The structure of these compounds can be determined using techniques such as X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involving methoxyphenyl compounds can be complex and varied. They can participate in a wide range of reactions, depending on their specific structure and the conditions of the reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, “3-(4-Methoxyphenyl)propanal” has an average mass of 164.201 Da . Its solubility and other properties can be determined through experimental analysis .

Scientific Research Applications

    Organophosphorus Chemistry

    • Results/Outcomes : New phosphines with various structures and tunable properties have been designed using this approach .

    Synthesis of Nitrobenzamide Derivatives

    • Results/Outcomes : Formation of N-(4-methoxyphenyl)-3-nitro-4-(propylamino)benzamide, a versatile intermediate for further functionalization .

    Flavor and Fragrance Chemistry

    • Results/Outcomes : Enhanced fragrance profiles in consumer products .

    Photocurable Materials

    • Results/Outcomes : Improved mechanical properties and rapid curing in photopolymerization processes .

    Boron-Containing Ligands in Coordination Chemistry

    • Results/Outcomes : Enhanced reactivity, selectivity, or catalytic activity in metal-mediated reactions .

Safety And Hazards

The safety and hazards associated with a compound depend on its specific structure and how it is used. Proper safety precautions should always be taken when handling chemical compounds .

properties

IUPAC Name

2-[3-(4-methoxyphenyl)propyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BO3/c1-15(2)16(3,4)20-17(19-15)12-6-7-13-8-10-14(18-5)11-9-13/h8-11H,6-7,12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJNJYHQBUIHZLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674699
Record name 2-[3-(4-Methoxyphenyl)propyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(4-Methoxyphenyl)propyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

1073371-72-8
Record name 2-[3-(4-Methoxyphenyl)propyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3-(4-Methoxyphenyl)propyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-[3-(4-Methoxyphenyl)propyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-[3-(4-Methoxyphenyl)propyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-[3-(4-Methoxyphenyl)propyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-[3-(4-Methoxyphenyl)propyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 6
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2-[3-(4-Methoxyphenyl)propyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Citations

For This Compound
4
Citations
RA Zarban, UFS Hameed, M Jamil, T Ota… - Plant …, 2022 - academic.oup.com
The obligate hemiparasitic weed Striga hermonthica grows on cereal roots and presents a severe threat to global food security by causing enormous yield losses, particularly in sub-…
Number of citations: 14 academic.oup.com
KW Shimkin - 2017 - search.proquest.com
The synthesis of nitrogen-containing organic compounds is of the utmost importance to organic chemistry. For this reason, new methods for the construction of these frameworks are …
Number of citations: 3 search.proquest.com
BJBJ Lee - 2020 - search.proquest.com
Among many unique transformations accessible using photochemical activation, the [2+ 2] photocycloaddition of olefins has had the largest impact on total synthesis. However, …
Number of citations: 0 search.proquest.com
RAY Zarban - 2021 - repository.kaust.edu.sa
Plants have evolved different communication mechanisms that convey information encoded in chemical signals, both internally and to surrounding organisms. Two such signals are …
Number of citations: 0 repository.kaust.edu.sa

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